CNX-774

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CNX-774 是一种高度选择性和不可逆的布鲁顿酪氨酸激酶 (BTK) 抑制剂。 它以其对 BTK 的强效抑制活性而闻名,在生化分析中 IC50 值小于 1 纳摩尔 。 由于该化合物能够与 BTK ATP 结合位点内的半胱氨酸 481 残基形成共价键,因此在治疗 B 细胞恶性肿瘤和自身免疫性疾病方面显示出巨大潜力 .

科学研究应用

CNX-774 具有广泛的科学研究应用,包括:

作用机制

CNX-774 通过与 BTK ATP 结合位点内的半胱氨酸 481 残基形成共价键来发挥其作用。这种共价修饰会阻断 ATP 结合位点,从而抑制 BTK 的酶活性。 BTK 的抑制会破坏 B 细胞受体信号通路,导致 B 细胞增殖和存活受到抑制 .

准备方法

合成路线和反应条件

CNX-774 的合成涉及多个步骤,从关键中间体的制备开始为了确保高产率和纯度,优化了特定的反应条件,如温度、溶剂和催化剂 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程经过严格控制,以确保一致性和质量。 使用高效液相色谱 (HPLC) 等先进技术来纯化最终产品 .

化学反应分析

反应类型

CNX-774 会经历几种类型的化学反应,包括:

常用试剂和条件

涉及 this compound 的合成和反应通常使用嘧啶衍生物、苯胺和各种溶剂等试剂。 优化反应条件以实现高选择性和效力 .

主要生成物

相似化合物的比较

类似化合物

几种化合物在作用机制和治疗应用方面与 CNX-774 相似。这些包括:

伊布替尼: 另一种具有类似作用机制的 BTK 抑制剂.

GDC-0834: 一种正在进行临床研究的选择性 BTK 抑制剂.

HM-71224:

CC-292: 一种正在研究其对 B 细胞恶性肿瘤影响的 BTK 抑制剂.

ONO-4059: 一种具有良好临床前和临床数据的 BTK 抑制剂.

This compound 的独特性

This compound 的独特之处在于它对 BTK 的高度选择性和不可逆结合。它能够与 BTK ATP 结合位点内的半胱氨酸 481 残基形成共价键,使其区别于其他抑制剂。 这种共价修饰会导致 BTK 活性长期受到抑制,使 this compound 成为一种有效且强效的治疗剂 .

属性

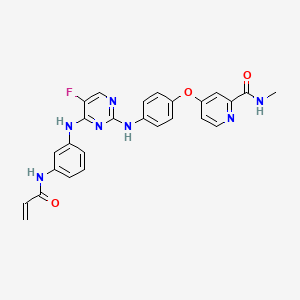

IUPAC Name |

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHQJDAUIPZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that this compound effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []

- Reduced myeloid cell recruitment: this compound significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []

- Suppression of cancer cell invasion and migration: In breast cancer cells, this compound effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []

ANone: The provided research highlights the following regarding this compound's efficacy:

- In vitro: this compound effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []

- In vivo: In a zymosan-induced peritonitis model, this compound effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []

A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to this compound, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)

![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)